molecular formula C6H10N2O2 B1598364 4-Methyl-4-nitropentanenitrile CAS No. 16507-00-9

4-Methyl-4-nitropentanenitrile

Cat. No. B1598364
CAS RN: 16507-00-9
M. Wt: 142.16 g/mol
InChI Key: NBEZXTYDFSHDFX-UHFFFAOYSA-N
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Description

4-Methyl-4-nitropentanenitrile (MMPN) is a compound with a molecular weight of 142.16 . It is a yellow crystalline powder used as a precursor in the synthesis of nitramines, such as RDX (Research Department explosive) and HMX (High-Explosive Military Explosive).


Molecular Structure Analysis

The IUPAC name for 4-Methyl-4-nitropentanenitrile is the same as its common name . The InChI code for this compound is 1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3 , and the InChI key is NBEZXTYDFSHDFX-UHFFFAOYSA-N .

Scientific Research Applications

  • Organic Syntheses and Antitumor Activity : Pentanedinitrile derivatives, closely related to 4-Methyl-4-nitropentanenitrile, have been used as functional materials, including biologically active compounds, and as precursors for azaheterocycles, polymers, etc. A study found that pentanedinitrile-2,4-dinitronate has been investigated for its antitumor activity, indicating a potential application in cancer research and treatment (Nishiwaki et al., 1999).

  • Chemical Mechanisms in Therapeutics : A research focusing on aliphatic beta-nitroalcohols, closely related to 4-Methyl-4-nitropentanenitrile, highlighted their potential as pharmacologic corneoscleral cross-linking agents. This study aimed to identify more effective agents and understand the specific chemistry involved under physiological conditions (Paik et al., 2010).

  • Selective Extraction and Separation : The use of 4-methylpentan-2-ol, closely related to 4-Methyl-4-nitropentanenitrile, in the selective extraction and separation of iron(III) from acidic solutions demonstrates its application in analytical chemistry and potentially in industrial processes (Gawali & Shinde, 1974).

  • Multi-component Chemical Synthesis : An efficient synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, which includes compounds structurally similar to 4-Methyl-4-nitropentanenitrile, was developed. This synthesis was achieved through a four-component reaction without the need for catalysts or additives, indicating its utility in organic chemistry and materials science (Jin et al., 2011).

properties

IUPAC Name

4-methyl-4-nitropentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEZXTYDFSHDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397714
Record name 4-NITRO-4-METHYLVALERONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-nitropentanenitrile

CAS RN

16507-00-9
Record name 4-NITRO-4-METHYLVALERONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-4-NITROVALERONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Acrylonitrile (6.0 g, 113 mmol), 2-nitropropane (12.0 g, 135 mmol) and hexadecyltrimethyl ammonium chloride (2.0 g) were stirred in a 0.1N aqueous sodium hydroxide solution (200 ml) overnight at room temperature. The layers were separated and the aqueous layer was extracted twice with methylene chloride (50 ml). The combined organic layer was washed with saturated brine (30 ml). The solvent was evaporated and the residue was dried to give oily 4-methyl-4-nitrovaleronitrile (10.4 g, 73 mmol, yield 64.6%).
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Synthesis routes and methods II

Procedure details

(vii-1) Acrylonitrile and 2-nitropropane are reacted in the presence of hexadecyltrimethyl ammonium chloride in an aqueous alkali solvent such as aqueous sodium hydroxide solution and the like. Then, the reaction mixture is extracted to give 4-methyl-4-nitrovaleronitrile (European Journal of organic Chemistry (1998), (2), 355-357). The obtained 4-methyl-4-nitrovaleronitrile can be isolated and/or purified by a conventional method, such as crystallization, chromatography and the like, but generally, can be used in the next step without isolation and/or purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Grela, L Konopski - Tetrahedron, 2010 - Elsevier
… The reduction of 4-methyl-4-nitropentanenitrile (1d) afforded a viscous, colourless, slowly solidifying oil. The comparison of the properties of the obtained colourless crystals with the …
Number of citations: 6 www.sciencedirect.com
S Morita, T Yoshimura, J Matsuo - Tetrahedron, 2021 - Elsevier
In DMSO, a catalytic amount of Barton's base (2-t-butyl-1,1,3,3-tetramethylguanidine, BTMG) effectively catalyzed intermolecular three-component reactions of α,β-unsaturated esters, …
Number of citations: 4 www.sciencedirect.com
SD Arthur, HK Chenault - Handbook of Pyrrolidone and …, 2021 - books.google.com
Pyrrolidones and caprolactams are important molecules, serving functions ranging from their use as solvents and surfactants to their occurrence in natural products and drugs. They are …
Number of citations: 2 books.google.com
R Shyam - 2018 - theses.hal.science
Living organisms produce antimicrobial peptides (AMPs) to protect themselves against microbes.The growing problem of antimicrobial resistance calls for new therapeutic strategies …
Number of citations: 5 theses.hal.science
K Grela, L Konopski - Tetrahedron, 2010 - Elsevier
… Some selected deuterated isotopologues 1a,c–f of two aliphatic tertiary β- and γ-nitro nitriles: 3-methyl-3-nitrobutanenitrile (15) 6 and 4-methyl-4-nitropentanenitrile (8), and of an …
Number of citations: 5 www.sciencedirect.com
RT Blickenstaff - 1948 - search.proquest.com
… The residue was stirred with ethanol at room temperature (and seeded with a little 5,5-bis-p-chlorophenyl-4-methyl-4nitropentanenitrile) until crystallization was complete. After several …
Number of citations: 2 search.proquest.com

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